![molecular formula C21H24O6 B1207571 Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate CAS No. 58772-81-9](/img/structure/B1207571.png)
Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate
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Overview
Description
Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate is a natural product found in Tritonia tetraquetra, Sinularia polydactyla, and other organisms with data available.
Scientific Research Applications
Structural Analysis and Conformation
- The compound's structure, specifically its tetrahydrofuran ring and the six-membered ring fused to it, shows envelope conformations. This structural detail can be crucial for understanding its chemical behavior and interactions in various scientific studies (Zuo, Chen, Lu, Cao, & Liu, 2009).
Synthesis and Cyclization Reactions
- The compound has been used in synthesis processes, demonstrating its versatility in forming bridged azabicyclic compounds and serving as a key reactant in radical translocation reactions (Ikeda, Kugo, & Sato, 1996).
Stereochemical Applications
- Its stereochemistry, particularly the stereostructures of its adducts, is determined through NMR spectral data and single-crystal X-ray analyses. This highlights its importance in stereochemical research and the study of molecular geometries (Matsui, Kitajima, & Nakayama, 1988).
Photochemistry
- The compound has applications in photochemistry, where it undergoes specific photocyclization reactions. This property is significant for research in the field of photochemistry and photophysics (Anklam, Lau, & Margaretha, 1985).
Thermal Conversion
- It is also involved in thermal conversion processes, particularly in converting into tetrahydrocoumarins and methyl benzoates. These conversions are critical for understanding reaction mechanisms under thermal conditions (Matsui, Matsushita, & Nakayama, 1992).
properties
CAS RN |
58772-81-9 |
---|---|
Product Name |
Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate |
Molecular Formula |
C21H24O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate |
InChI |
InChI=1S/C21H24O6/c1-11(2)12-5-6-13-7-14(25-19(13)22)10-21(3)18(27-21)17-9-15(20(23)24-4)16(8-12)26-17/h7,9,12,14,18H,1,5-6,8,10H2,2-4H3 |
InChI Key |
PPHCYWKQJLNLQQ-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CCC2=CC(CC3(C(O3)C4=CC(=C(C1)O4)C(=O)OC)C)OC2=O |
Canonical SMILES |
CC(=C)C1CCC2=CC(CC3(C(O3)C4=CC(=C(C1)O4)C(=O)OC)C)OC2=O |
synonyms |
deoxypulalide pukalide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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